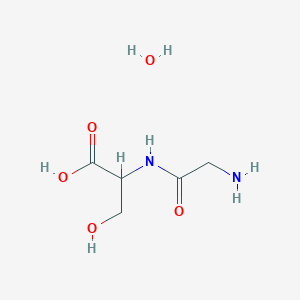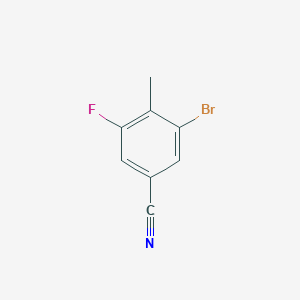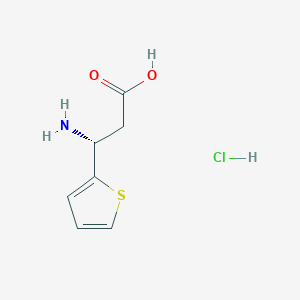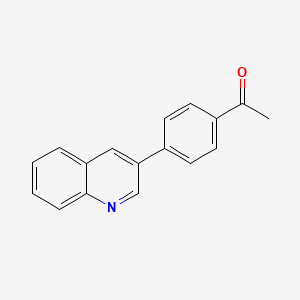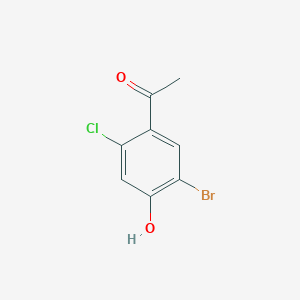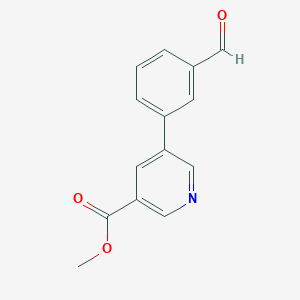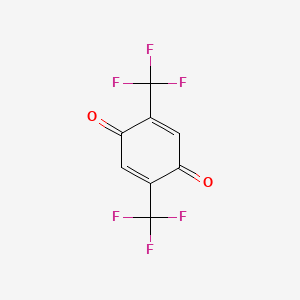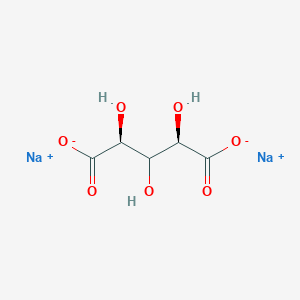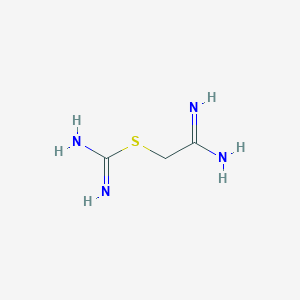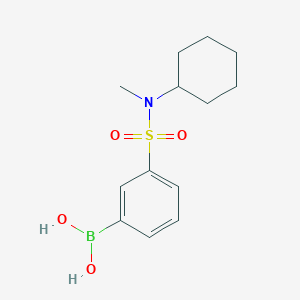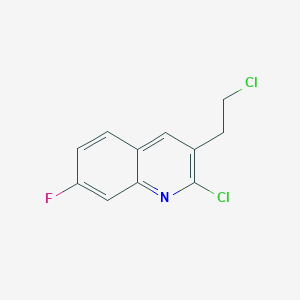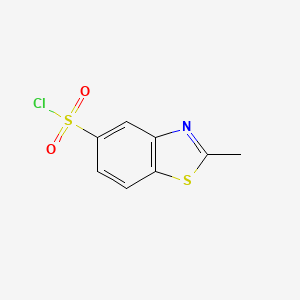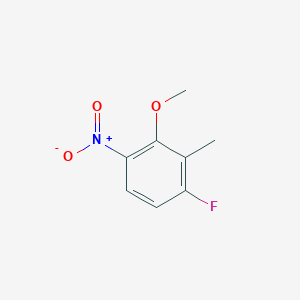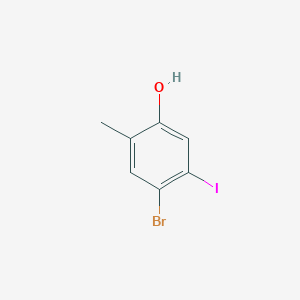
4-Bromo-5-iodo-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-iodo-2-methylphenol is an organic compound with the molecular formula C7H6BrIO It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 of the benzene ring are substituted by bromine and iodine atoms, respectively, and a methyl group is attached to position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the bromination and iodination of 2-methylphenol (o-cresol). The general synthetic route involves:
Bromination: 2-Methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-iodo-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced products.
Applications De Recherche Scientifique
4-Bromo-5-iodo-2-methylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-iodo-2-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can act as an agonist or antagonist of specific receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-methylphenol: Similar structure but lacks the iodine atom.
2-Bromo-4-methylphenol: Bromine and methyl groups are at different positions.
Uniqueness
The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes .
Propriétés
Formule moléculaire |
C7H6BrIO |
|---|---|
Poids moléculaire |
312.93 g/mol |
Nom IUPAC |
4-bromo-5-iodo-2-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
Clé InChI |
VPUIQRKKZGMUHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


